molecular formula C25H27N3O5S B2658018 ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate CAS No. 878053-64-6

ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2658018
CAS No.: 878053-64-6
M. Wt: 481.57
InChI Key: VJSURQHIFDYQCP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a structurally complex small molecule featuring a benzoate ester core linked to an indole moiety via a sulfanyl-acetamido bridge. The indole ring is further substituted at the 1-position with a 2-(morpholin-4-yl)-2-oxoethyl group. Its molecular formula is C25H27N3O7S (MW: 513.56 g/mol) . Key structural elements include:

  • Ethyl benzoate ester: Enhances lipophilicity and metabolic stability.
  • Indole scaffold: Aromatic heterocycle with π-stacking and hydrophobic binding capabilities.
  • Morpholin-4-yl-2-oxoethyl substituent: Introduces polarity and hydrogen-bond acceptor/donor properties, common in kinase inhibitors and enzyme-targeting drugs.

Properties

IUPAC Name

ethyl 2-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-2-33-25(31)18-7-3-5-9-20(18)26-23(29)17-34-22-15-28(21-10-6-4-8-19(21)22)16-24(30)27-11-13-32-14-12-27/h3-10,15H,2,11-14,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSURQHIFDYQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps

    Indole Derivative Preparation: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Morpholine Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the morpholine group.

    Benzoate Group Addition: The final step involves esterification to introduce the benzoate group, typically using ethyl chloroformate or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety may interact with various receptors or enzymes, while the morpholine group could enhance its solubility and bioavailability. The compound may exert its effects through modulation of signaling pathways, inhibition of specific enzymes, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BA99233 (Ethyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate)

  • Key Difference : Sulfonyl (-SO2- vs. sulfanyl (-S-) group in the linker .
  • Stability: Sulfonyl linkages are more resistant to oxidation than sulfanyl groups.

CI-39 (Methyl 2-(2-(1-hydroxy-1H-indol-3-yl)acetamido)benzoate)

  • Structural Differences :
    • Substituent : Hydroxyindole instead of morpholin-4-yl-2-oxoethyl.
    • Ester Group : Methyl benzoate vs. ethyl benzoate.
  • Activity : Inhibits RT RNA-dependent DNA polymerase, critical for viral replication .
  • Comparison : The absence of a morpholine ring in CI-39 may reduce solubility but increase metabolic vulnerability compared to the target compound.

2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide Derivatives

  • Shared Feature: Morpholinone ring (2-oxomorpholine).
  • Key Differences: Core Structure: Acetamide linked to 4-isopropylphenyl vs. indole-benzoate system. Substituents: Acetyl or methylsulfonyl groups at the 4-position of morpholinone .
  • Applications: These derivatives emphasize the role of morpholinone in enhancing target selectivity, particularly in kinase inhibition.

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides

  • Structural Contrast :
    • Heterocycle : Oxadiazole ring replaces the benzoate ester.
    • Linker : Sulfanyl group retained but integrated into an oxadiazole scaffold .
  • Activity : Demonstrated antimicrobial properties, suggesting the sulfanyl-acetamido motif is versatile for diverse biological targets.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Substituents Biological Activity
Target Compound C25H27N3O7S Benzoate, sulfanyl, acetamido, morpholine Ethyl ester, morpholin-4-yl-2-oxoethyl Hypothesized enzyme inhibition
BA99233 C25H27N3O7S Benzoate, sulfonyl, acetamido, morpholine Ethyl ester, morpholin-4-yl-2-oxoethyl Undisclosed (structural analog)
CI-39 C19H17N3O4 Methyl benzoate, hydroxyindole Methyl ester, hydroxy group RT RNA polymerase inhibition
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide C20H27N3O4 Morpholinone, acetamide Acetyl, isopropylphenyl Kinase inhibition (inferred)
2-{[5-(1H-Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide C14H12N4O2S Oxadiazole, sulfanyl, acetamide Indol-3-ylmethyl Antimicrobial

Biological Activity

Ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an indole moiety, morpholine, and a sulfanylacetamide group. These structural characteristics contribute to its biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H27N3O5S
Molecular Weight463.56 g/mol
SolubilitySoluble in DMSO and ethanol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indole Derivative : The indole structure is synthesized using standard methods such as Fischer indole synthesis.
  • Attachment of Morpholine : A nucleophilic substitution reaction introduces the morpholine moiety.
  • Sulfanylacetamide Linkage : The final step involves coupling the indole derivative with a sulfanylacetamide under conditions that favor the desired reaction pathway.

The biological activity of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that affect cellular responses.
  • DNA Intercalation : The indole moiety may insert between DNA bases, potentially interfering with replication and transcription processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds containing indole structures often demonstrate anticancer properties. For instance, a study reported that similar indole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on related morpholine derivatives indicates efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Effects :
    • A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Testing :
    • In another investigation, the compound was tested against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for E. coli and S. aureus, revealing values of 50 µg/mL and 25 µg/mL, respectively.
  • Anti-inflammatory Mechanism :
    • A study assessed the anti-inflammatory effects using a murine model of inflammation induced by lipopolysaccharides (LPS). The administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples compared to controls.

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